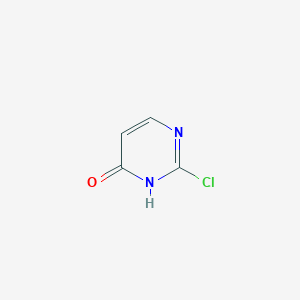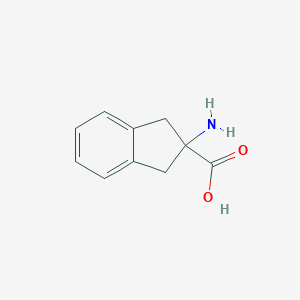
Phosphine, (1,1-dimethylethyl)-
Descripción general
Descripción
Synthesis Analysis
While there are several methods for synthesizing tert-butylphosphine, including Grignard reagents, organolithium reagents, and reduction of phosphorus trihalides, the most common method involves the reaction of tert-butyl lithium (t-BuLi) with phosphorus trichloride (PCl3) .Molecular Structure Analysis
The molecular formula of tert-butylphosphine is C4H11P . The structure of this compound can be viewed as a 2D or 3D model .Physical And Chemical Properties Analysis
Tert-butylphosphine is a clear liquid with a sweet odor. It has a melting point of -74.5°C and a boiling point of 65.5°C. It is soluble in most organic solvents, including alcohols and ether. It can easily be oxidized to phosphine oxide by air or other oxidizing agents.Aplicaciones Científicas De Investigación
Stabilization of Palladium Nanoparticles
t-Butylphosphine has been used as a stabilizer for the formation of palladium nanoparticles (PdNPs). The PdNPs stabilized by t-butylphosphine have been applied as catalysts in the Suzuki cross-coupling reaction . The presence of t-butylphosphine prevents agglomeration and precipitation during the catalytic reaction .
2. Synthesis of Sterically Hindered Phosphonium Salts The study of t-butylphosphine’s chemical properties led to the synthesis of the first member of sterically hindered phosphonium salts, tri-tert-butyl (methyl)phosphonium iodide .
Precursor for Phosphorene
t-Butylphosphine has been used as a precursor for tri-tert-butyl (methylene)phosphorene .
Ligand for Cross-Coupling Reactions
t-Butylphosphine is a suitable ligand for various cross-coupling reactions such as Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Buchwald-Hartwig cross coupling, and Heck reaction .
Synthesis of Complex Organic Salts
t-Butylphosphine has been used in the synthesis of complex organic salts, which have received particular interest due to their attractive features such as high variability of structure, limited volatility and flammability, broad temperature range of the liquid state, thermal and chemical stability, wide electrochemical potential window and tunable solubility and miscibility .
Biological Activity
Organic salts synthesized using t-butylphosphine have highly variable biological activity .
Mecanismo De Acción
Target of Action
Tert-Butylphosphine is most commonly encountered as a ligand in transition metal complexes . It serves as a catalyst modifier in various chemical reactions . The primary targets of Tert-Butylphosphine are therefore the transition metals in these complexes.
Mode of Action
Tert-Butylphosphine interacts with its targets through a process known as ligand binding. As a ligand, it donates a pair of its electrons to form a coordinate covalent bond with a transition metal. This interaction results in the formation of a metal-ligand complex, which can then participate in further chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by Tert-Butylphosphine can vary depending on the specific reaction it is involved in. It is known to play a role in various types of coupling reactions, including cross couplings, addition reactions, buchwald-hartwig cross coupling reaction, heck reaction, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Pharmacokinetics
Like other phosphines, it is likely to be poorly soluble in water and more soluble in organic solvents . This could impact its bioavailability and distribution within a system.
Result of Action
The molecular and cellular effects of Tert-Butylphosphine’s action are primarily seen in the changes it induces in the transition metal complexes it interacts with. By forming a coordinate covalent bond with the metal, it alters the electronic structure of the complex, which can enable or enhance certain types of chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butylphosphine. For instance, temperature and pH can affect the efficiency of enzyme activity, including the disruption of hydrogen bonds that provide enzyme structure . Furthermore, the presence of oxygen can lead to the oxidation of Tert-Butylphosphine to form the corresponding phosphine oxide .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074396 | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | tert-Butylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2501-94-2 | |
| Record name | tert-Butylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2501-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002501942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, (1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butylphosphane?
A1: The molecular formula of tert-butylphosphane is C4H11P, and its molecular weight is 90.12 g/mol.
Q2: What are the characteristic spectroscopic features of tert-butylphosphane?
A2: tert-Butylphosphane exhibits distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly in 1H and 31P NMR. The presence of the tert-butyl group results in a characteristic pattern in the 1H NMR spectrum. Additionally, infrared (IR) spectroscopy can provide information about the P-H and C-H bonds. [, , , ]
Q3: How does the steric bulk of the tert-butyl group influence the reactivity of tert-butylphosphane?
A3: The tert-butyl group, due to its significant steric bulk, imparts unique reactivity to tert-butylphosphane. It hinders nucleophilic attack at the phosphorus atom, making reactions like quaternization with alkyl halides less facile. This steric hindrance also influences the stability and reactivity of metal complexes containing tert-butylphosphane ligands. [, ]
Q4: How does the basicity of tert-butylphosphane compare to other phosphines?
A4: Studies using 1H NMR have shown that the basicity of tert-butylphosphane towards trimethylborane (BMe3) is comparable to dimethyl(dimethylamino)phosphine and greater than dimethylphenylphosphine. []
Q5: How can tert-butylphosphane be used to synthesize di-tert-butylphosphine?
A5: Di-tert-butylphosphine can be synthesized by reducing chloro(di-tert-butyl)phosphine with metals like activated zinc in THF. []
Q6: Can tert-butylphosphane act as a precursor for phosphorus-containing heterocycles?
A6: Yes, lithiated tert-butylphosphane can react with difluorosilanes to form (fluorosilyl)phosphanes, which can then undergo cyclization reactions to yield 1,3-diphospha-2,4-disilacyclobutanes. []
Q7: How does tert-butylphosphane react with perfluoro-2-phosphapropene?
A7: tert-Butylphosphane undergoes regioselective addition to perfluoro-2-phosphapropene (F3CP=CF2) to produce trifluoromethyl-1,3-diphosphane (tBu(H)PCF2P(H)CF3) as a mixture of diastereomers. []
Q8: What types of metal complexes can be formed with tert-butylphosphane?
A8: tert-Butylphosphane acts as a ligand in a wide range of metal complexes, including those of rhodium, iridium, palladium, platinum, nickel, and lanthanides. The complexes can be mononuclear, dinuclear, or polynuclear, and the tert-butylphosphane can coordinate in various modes, including terminal and bridging. [, , , , , , , , , ]
Q9: How does the steric bulk of tert-butylphosphane influence the properties of its metal complexes?
A9: The steric bulk of the tert-butyl groups significantly impacts the structure, stability, and reactivity of metal complexes. For instance, it can lead to unusual coordination geometries, enhance the stability of low-coordinate species, and influence the selectivity of catalytic reactions. [, , , ]
Q10: Can you provide specific examples of catalytic applications using tert-butylphosphane-containing complexes?
A10: Certainly! Rhodium complexes with tri-tert-butylphosphane have shown high catalytic activity in various reactions:
- Cyanation of Aryl Halides: Palladium catalysts with tri-tert-butylphosphine effectively catalyze the cyanation of aryl bromides and iodides at room temperature, providing a practical route to aryl nitriles. []
- Addition/Ring-Opening of Cyclobutanones: Rhodium(I) complexes bearing tri-tert-butylphosphine catalyze the addition/ring-opening reaction of aryl- and alkenylboronic acids to cyclobutanones, leading to the formation of ring-opened products. []
- Hydrogenation: Rhodium complexes containing tert-butylphosphine ligands exhibit high activity as hydrogenation catalysts, particularly for the reduction of alkenes and other unsaturated compounds. [, ]
- Oxidative Arylation of Aldehydes: Rhodium/tri-tert-butylphosphane catalyst systems facilitate the efficient cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates, offering a direct route to sterically hindered benzophenones. []
Q11: Has computational chemistry been used to study tert-butylphosphane and its complexes?
A11: Yes, computational methods like density functional theory (DFT) have been employed to study the bonding, structure, and reactivity of tert-butylphosphane-containing compounds, including metal complexes. These calculations can provide valuable insights into reaction mechanisms, electronic properties, and the role of steric effects. []
Q12: How do structural modifications of tert-butylphosphane affect its activity?
A12: Variations in the substituents on the phosphorus atom can significantly influence the steric and electronic properties of the phosphine ligand, affecting its coordination ability, complex stability, and catalytic activity. For example, replacing one or more tert-butyl groups with smaller alkyl groups or aryl groups can alter the cone angle and electronic donating ability of the phosphine. [, , , ]
Q13: What is known about the stability of tert-butylphosphane and its derivatives?
A13: tert-Butylphosphane, like many phosphines, is air-sensitive and prone to oxidation. Proper handling techniques and storage under an inert atmosphere are crucial to prevent degradation. The stability of its derivatives, such as metal complexes and phosphorylated compounds, varies depending on the specific structure and substituents. [, ]
Q14: Are there any specific formulation strategies to improve the stability or handling of tert-butylphosphane-based compounds?
A14: While specific formulation strategies are not extensively discussed in the provided research, general approaches to enhance the stability of air-sensitive compounds like tert-butylphosphane and its derivatives often involve handling and storage under an inert atmosphere (e.g., nitrogen or argon). For metal complexes, the choice of counterions and solvents can influence stability and reactivity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















